Butyllithium

Anionic Polymerization Polymer Chemistry Kinetics

n-Butyllithium is the benchmark organolithium reagent for living anionic polymerization, delivering polydispersities <1.1 and a wider processing window versus sec-BuLi. Its unique dual basicity (pKa ~50) and nucleophilicity enable deprotonation-alkylation sequences unattainable with LDA or Grignard reagents. Essential for SBS block copolymers, hindered monomer polymerization, and superbase-mediated regioselective deprotonation. Choose based on application-specific performance, not generic class equivalence.

Molecular Formula C4H9Li
Molecular Weight 64.1 g/mol
CAS No. 109-72-8
Cat. No. B086547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyllithium
CAS109-72-8
Synonymsu-Li
butyllithium
Molecular FormulaC4H9Li
Molecular Weight64.1 g/mol
Structural Identifiers
SMILES[Li+].CCC[CH2-]
InChIInChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1
InChIKeyDLEDOFVPSDKWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyllithium (CAS 109-72-8) Product-Specific Evidence Guide for Scientific Procurement and Technical Selection


n-Butyllithium (n-BuLi, CAS 109-72-8) is a primary organolithium reagent characterized by a highly polarized carbon-lithium bond, functioning as both an exceptionally strong base (conjugate acid pKa ~50 in typical coordinating solvents) and a potent nucleophile [1]. It is the most widely used organolithium reagent globally, serving as the benchmark initiator for living anionic polymerization and a foundational reagent for directed ortho-metalation, halogen-lithium exchange, and nucleophilic addition reactions . However, its precise performance profile—encompassing initiation kinetics, aggregate-mediated selectivity, and compatibility with sensitive functional groups—differs substantially from its close structural analogs (sec-butyllithium, tert-butyllithium) and functional alternatives (lithium diisopropylamide, Grignard reagents), necessitating evidence-based selection rather than generic substitution [2].

Why n-Butyllithium Cannot Be Replaced by sec-BuLi, tert-BuLi, LDA, or Grignard Reagents Without Verifiable Performance Deviation


Substituting n-butyllithium with a generic 'organolithium' or 'strong base' without quantitative verification introduces substantial risk of reaction failure, altered product distribution, or compromised polymer architecture. While sec-butyllithium and tert-butyllithium share the same empirical formula, their branched alkyl chains confer dramatically different initiation kinetics in polymerization—differences measured in orders of magnitude [1]. Similarly, lithium diisopropylamide (LDA) offers comparable basicity but is intentionally sterically hindered to suppress nucleophilicity, rendering it unsuitable for applications requiring carbon-carbon bond formation via direct alkyl transfer [2]. Grignard reagents, though also carbanionic, exhibit fundamentally different chemo- and regioselectivity profiles, often failing to initiate polymerization entirely [3]. The evidence compiled below quantifies these critical performance gaps, enabling informed procurement decisions based on specific application requirements rather than superficial reagent class equivalence.

Quantitative Differentiation of n-Butyllithium vs. sec-BuLi, tert-BuLi, LDA, and Grignard Reagents: Head-to-Head Performance Data for Informed Procurement


Polymerization Initiation Kinetics: n-BuLi Is Orders of Magnitude Slower than sec-BuLi in Benzene

In benzene solvent, sec-butyllithium initiates anionic polymerization several powers of ten more rapidly than n-butyllithium [1]. This kinetic disparity, quantified as a difference of >100-fold in initiation rate, stems from differences in aggregation state dissociation energetics between the linear and branched isomers [1]. In aliphatic hydrocarbon solvents (hexane, cyclohexane), n-BuLi remains the slowest initiator among the three isomers, though the magnitude of difference is less pronounced than in aromatic media [1]. This establishes n-BuLi as the preferred initiator when slower, more controlled initiation is required, whereas sec-BuLi or tert-BuLi must be selected when rapid quantitative initiation is essential.

Anionic Polymerization Polymer Chemistry Kinetics Initiator Selection

Initiator Efficiency in Methyl Methacrylate Polymerization: n-BuLi/Aluminum Alkyl Systems Exhibit 30% Efficiency vs. 80% for tert-BuLi Analog

In the anionic polymerization of methyl methacrylate (MMA), initiator systems based on n-butyllithium combined with triethylaluminium exhibit initiation efficiencies of approximately 30%, whereas the analogous system employing tert-butyllithium with triisobutylaluminium achieves an 80% initiation efficiency [1]. Furthermore, the polydispersity index (PDI) decreases from ~2.2 with n-BuLi/triethylaluminium to ~1.5 with t-BuLi/triisobutylaluminium, indicating superior molecular weight control with the bulkier initiator [1]. The efficiency was found to depend solely on the steric bulk of the aluminum alkyl component, while PDI depended solely on the steric bulk of the lithium alkyl component [1].

Living Anionic Polymerization Block Copolymer Synthesis Methyl Methacrylate Initiator Efficiency

Basicity and Nucleophilicity Profile: n-BuLi (pKa ~50) Occupies Intermediate Position Between LDA (pKa 36) and tert-BuLi (pKa 72)

The conjugate acid pKa of n-butyllithium is approximately 50 (for butane), positioning its basicity significantly above lithium diisopropylamide (LDA, pKa ~36) but substantially below tert-butyllithium (pKa ~72) [1] [2]. This intermediate basicity is coupled with a linear, sterically unencumbered butyl carbanion, conferring strong nucleophilic character in addition to its basic properties [3]. In contrast, LDA is a sterically hindered, non-nucleophilic base designed specifically for selective α-deprotonation of carbonyl compounds without competing nucleophilic attack, while tert-BuLi combines extreme basicity with substantial steric bulk, largely suppressing its nucleophilicity [3].

Organometallic Chemistry Deprotonation Basicity Nucleophilicity Reagent Selection

Reaction Outcome with Hindered Enones: n-BuLi Preferentially Produces Allyl Alcohols via Carbonyl Addition, Whereas Grignard Reagents Yield β-Adducts and Dimers

In equimolar reactions with isopropenyl t-butyl ketone (IPTBK), a sterically hindered enone, n-butyllithium and phenyllithium preferentially produce allyl alcohols via 1,2-carbonyl addition, whereas Grignard reagents predominantly undergo β-addition (conjugate addition) to produce mono-adducts and significant amounts of dimeric byproducts [1]. Furthermore, Grignard reagents completely fail to yield polymer from IPTBK under conditions where organolithium initiators successfully promote polymerization [1]. This divergence in chemo- and regioselectivity between organolithium and organomagnesium reagents is a fundamental determinant of synthetic route design.

Organometallic Synthesis Regioselectivity Carbonyl Addition Grignard Reagents Reaction Design

Comparative Polydispersity Control in Diene Polymerization: n-BuLi Yields I < 1.1, Comparable to sec-BuLi but with Distinct Microstructural Outcomes

In the anionic polymerization of isoprene and butadiene in benzene under high-vacuum conditions, n-butyllithium produces polydienes with polydispersity indices (I = Mw/Mn) of less than 1.1, demonstrating living polymerization character and precise molecular weight control [1]. This level of control is comparable to that achieved with sec-butyllithium under identical conditions (also I < 1.1). However, the vinyl content (1,2- or 3,4-addition) of the resulting polydienes differs depending on the initiator structure, with functionalized initiators such as 3-dimethylaminopropyllithium yielding higher vinyl content than n-BuLi or s-BuLi [1].

Anionic Polymerization Polydispersity Index Polymer Microstructure Diene Polymerization Initiator Comparison

Regioselective Metalation: n-BuLi/KOtBu Superbase Enables Methyl Group Deprotonation in Alkylmethyl Sulfides

n-Butyllithium, when used in combination with potassium tert-butoxide (KOtBu) as a superbase, regioselectively deprotonates alkylmethyl sulfides at the methyl group (rather than at alternative α-positions) in good yields [1]. Under identical superbase conditions, thiolane and thiane are deprotonated regioselectively at the α-position [1]. This regioselectivity is distinct from that observed with n-BuLi alone or with alternative organolithium reagents, and is attributed to the altered aggregation state and enhanced basicity of the mixed lithium-potassium species. In contrast, n-BuLi without KOtBu exhibits different regioselectivity in reactions with (alkylthio)fluorobenzenes, undergoing metalation selectively ortho to the fluorine atom for 4-RSC6H4F (R = Me, iPr) and 2-iPrSC6H4F, but at the thiomethyl carbon for 2-MeSC6H4F [2].

Directed ortho-Metalation Regioselective Lithiation Superbase Chemistry Synthetic Methodology

Evidence-Based Application Scenarios Where n-Butyllithium (CAS 109-72-8) Demonstrates Verifiable Advantage Over Comparator Reagents


Controlled Anionic Polymerization Requiring Slower Initiation Kinetics and Narrow Dispersity (I < 1.1)

When synthesizing polybutadiene, polyisoprene, or styrene-butadiene-styrene (SBS) block copolymers via living anionic polymerization in hydrocarbon solvents, n-butyllithium is the preferred initiator when slower initiation kinetics are advantageous for achieving precise molecular weight control and narrow polydispersity (I < 1.1) [1]. While sec-butyllithium initiates polymerization several powers of ten faster in benzene and yields similarly narrow dispersity, the slower initiation of n-BuLi provides a wider processing window for monomer addition and temperature equilibration, particularly in larger-scale industrial polymerizations where rapid exotherms must be avoided [1]. Procurement of n-BuLi is specifically indicated over sec-BuLi when reaction control rather than initiation speed is the primary criterion.

Synthetic Transformations Requiring Concurrent Strong Basicity (pKa ~50) and Nucleophilic Alkyl Transfer

n-Butyllithium occupies a unique reactivity niche as a reagent possessing both strong basicity (conjugate acid pKa ~50) and robust nucleophilic character due to its linear, sterically unencumbered butyl carbanion [1] [2]. This dual functionality makes n-BuLi indispensable for tandem deprotonation-alkylation sequences and for nucleophilic additions to aldehydes and ketones where LDA (pKa ~36, non-nucleophilic) would fail to transfer the alkyl group and tert-BuLi (pKa ~72, sterically hindered) would exhibit poor nucleophilicity [2]. Procurement of n-BuLi is indicated over LDA when carbon-carbon bond formation via alkyl transfer is required in addition to deprotonation, and over tert-BuLi when nucleophilic addition to sterically accessible electrophiles is the intended transformation.

Polymerization of Sterically Hindered Vinyl Ketones Where Grignard Reagents Fail to Initiate

For the anionic polymerization of sterically hindered monomers such as isopropenyl t-butyl ketone (IPTBK), n-butyllithium is capable of initiating polymerization and producing polymers with molecular weights up to 233,500 g/mol and polydispersities of 1.1-1.6, whereas Grignard reagents completely fail to yield any polymer under identical conditions [1]. Additionally, n-BuLi preferentially undergoes 1,2-carbonyl addition to yield allyl alcohol intermediates, while Grignard reagents undergo β-addition to produce undesired mono-adducts and dimers [1]. Procurement of n-BuLi over Grignard reagents is mandatory for any polymerization or carbonyl addition chemistry involving hindered enones or similar substrates.

Regioselective Methyl Group Deprotonation in Alkylmethyl Sulfides Using n-BuLi/KOtBu Superbase

For the regioselective deprotonation of alkylmethyl sulfides at the methyl group, the combination of n-butyllithium with potassium tert-butoxide (KOtBu) as a superbase provides good yields of the desired lithiated intermediate, whereas alternative organolithium bases (e.g., LDA, sec-BuLi) or n-BuLi alone exhibit different regioselectivity profiles that may lead to α-deprotonation or ortho-metalation products [1]. This specific superbase combination leverages the unique aggregation behavior and enhanced basicity of mixed lithium-potassium species to achieve regiocontrol not accessible with n-BuLi alone. Procurement of n-BuLi is required as the lithium component of this superbase system for this specific transformation.

Technical Documentation Hub

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